4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a hydroxyl group attached to a benzene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde typically involves the reaction of 4-hydroxy-3-chlorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(Benzyloxy)-5-chloro-2-hydroxybenzoic acid.
Reduction: 4-(Benzyloxy)-5-chloro-2-hydroxybenzyl alcohol.
Substitution: 4-(Benzyloxy)-5-methoxy-2-hydroxybenzaldehyde.
Scientific Research Applications
4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular pathways involved are still under investigation and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.
4-(Benzyloxy)-2-hydroxybenzoic acid: An oxidized form of the aldehyde, with different applications and properties.
Uniqueness
4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde is unique due to the presence of both a chlorine atom and a benzyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11ClO3 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
MIFNQZAJRDISOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.